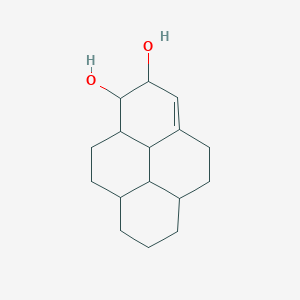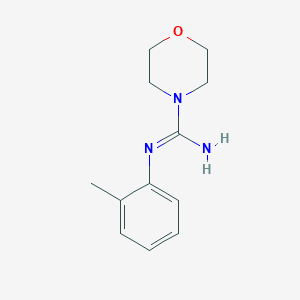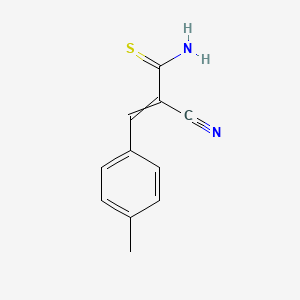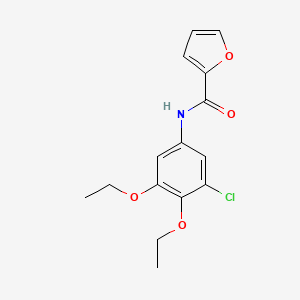
N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and a substituted phenyl ring with chlorine and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carboxamide product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 3-chloro-4,5-diethoxyaniline and furan-2-carbonyl chloride, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s furan ring and carboxamide group are key functional groups that contribute to its biological activity. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
N-(3-Chloro-2-methoxyphenyl)furan-2-carboxamide: Similar structure with a methoxy group instead of ethoxy groups.
N-(3-Chloro-4,5-dimethoxyphenyl)furan-2-carboxamide: Similar structure with methoxy groups instead of ethoxy groups
Uniqueness
N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide is unique due to the presence of both chlorine and ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the furan carboxamide core makes it a valuable compound for various research applications .
Properties
CAS No. |
105924-39-8 |
|---|---|
Molecular Formula |
C15H16ClNO4 |
Molecular Weight |
309.74 g/mol |
IUPAC Name |
N-(3-chloro-4,5-diethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H16ClNO4/c1-3-19-13-9-10(8-11(16)14(13)20-4-2)17-15(18)12-6-5-7-21-12/h5-9H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
MCBSQDYYFBSVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C2=CC=CO2)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


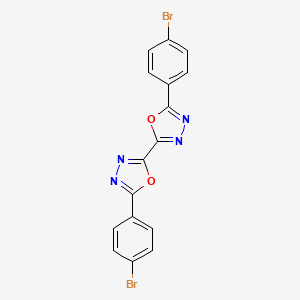

![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)

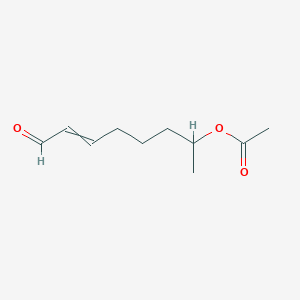
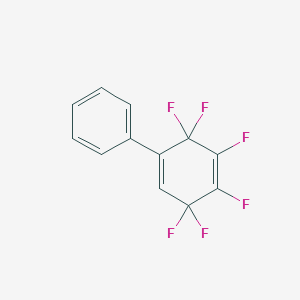
![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)


